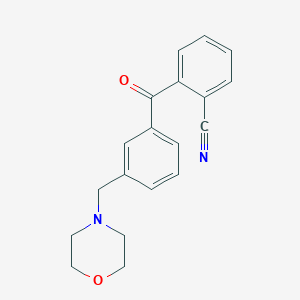

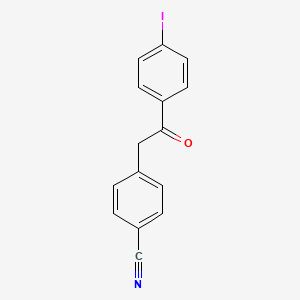

![molecular formula C6H6N4 B1613150 1H-Imidazo[4,5-B]pyridin-6-amine CAS No. 329946-99-8](/img/structure/B1613150.png)

1H-Imidazo[4,5-B]pyridin-6-amine

概要

説明

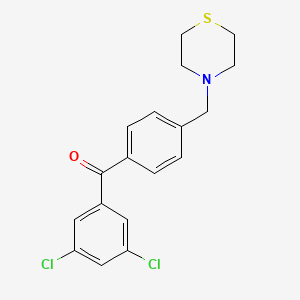

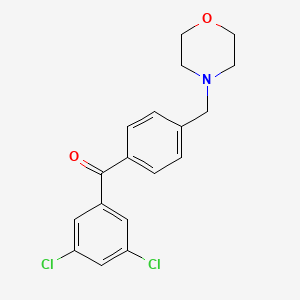

1H-Imidazo[4,5-b]pyridin-6-amine is a chemical compound with the molecular weight of 134.14 . It plays a crucial role in numerous disease conditions .

Synthesis Analysis

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis .Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-B]pyridin-6-amine is represented by the Inchi Code: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) .科学的研究の応用

Green Synthesis

A study by Sadek et al. (2018) developed a highly efficient multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives. This environmentally friendly process uses controlled microwave heating, highlighting an operationally simple method with high yields (Sadek et al., 2018).

Optical Properties

Kielesiński et al. (2015) synthesized 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles and characterized their optical properties. These compounds strongly absorb UV radiation and exhibit fluorescence, indicating potential applications in materials science (Kielesiński et al., 2015).

Synthesis Techniques

Rosenberg et al. (2013) described a method for the C2 amination of imidazo[4,5-b]pyridines, providing easy access to derivatives of protected imidazo[4,5-b]pyridines. This technique is operationally simple and regioselective (Rosenberg et al., 2013).

Novel Synthesis Approaches

Tolkunov et al. (2021) synthesized new derivatives of imidazo[1,5-a]pyrimidine, leading to the discovery of a conversion process into 3H-imidazo[4,5-b]pyridine. This transformation represents a new version of the Dimroth rearrangement (Tolkunov et al., 2021).

Drug Synthesis

Leahy et al. (2012) developed two efficient syntheses of a substructure found in CGRP receptor antagonists, highlighting the importance of 1H-imidazo[4,5-b]pyridin-6-amine in medicinal chemistry (Leahy et al., 2012).

Advanced Organic Synthesis

Pericherla et al. (2013) described a copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations for synthesizing imidazo[1,2-a]pyridines, demonstrating a versatile application in organic synthesis (Pericherla et al., 2013).

Antituberculotic Activity

Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity, indicating potential biomedical applications (Bukowski & Janowiec, 1996).

Safety And Hazards

The safety information available indicates that 1H-Imidazo[4,5-B]pyridin-6-amine is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

Imidazopyridines, including 1H-Imidazo[4,5-B]pyridin-6-amine, have shown potential in several research areas, from materials science to the pharmaceutical field . They have been found to have significant medicinal potential, including as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Future research may continue to explore these and other potential applications.

特性

IUPAC Name |

1H-imidazo[4,5-b]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKCHQBIAIHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631008 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-B]pyridin-6-amine | |

CAS RN |

329946-99-8 | |

| Record name | 1H-Imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

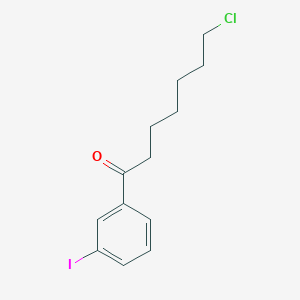

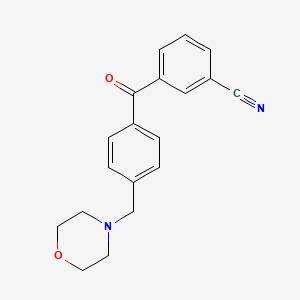

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)